molecular formula C19H20N4O4S B11664505 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11664505
M. Wt: 400.5 g/mol
InChI Key: PMYAUQCWCCTRKQ-KEBDBYFISA-N
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Description

This hydrazide derivative features a benzimidazole core linked via a sulfanyl group to an acetohydrazide scaffold, which is further substituted with a 4-hydroxy-3,5-dimethoxyphenyl group in an E-configuration. The compound’s structural complexity arises from the conjugation of two pharmacophoric motifs: the benzimidazole ring (known for antimicrobial and anti-inflammatory properties) and the hydrazide group (associated with hydrogen-bonding interactions and bioactivity) .

The E-configuration of the azomethine (C=N) bond is critical for maintaining planar geometry, which enhances intermolecular interactions such as hydrogen bonding and π-stacking, as observed in structurally similar hydrazones . Crystallographic studies of related compounds (e.g., methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate) reveal dihedral angles between aromatic rings of ~17°, suggesting moderate conjugation between the hydrazide and aryl moieties .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H20N4O4S/c1-23-14-7-5-4-6-13(14)21-19(23)28-11-17(24)22-20-10-12-8-15(26-2)18(25)16(9-12)27-3/h4-10,25H,11H2,1-3H3,(H,22,24)/b20-10+

InChI Key

PMYAUQCWCCTRKQ-KEBDBYFISA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)O)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

A mixture of N-methyl-o-phenylenediamine (10.8 g, 0.1 mol), potassium hydroxide (5.65 g, 0.1 mol), and carbon disulfide (6.19 mL, 0.1 mol) in ethanol (100 mL) and water (15 mL) is refluxed for 3 hours. Post-reflux, activated charcoal (1–1.5 g) is added to decolorize the mixture, followed by filtration and acidification with dilute acetic acid. The product precipitates as white crystals, which are recrystallized from ethanol to yield 1-methyl-1H-benzimidazole-2-thiol (73% yield, m.p. 300–305°C).

Table 1: Physicochemical Properties of 1-Methyl-1H-Benzimidazole-2-Thiol

PropertyValue
Molecular FormulaC₈H₈N₂S
Melting Point300–305°C
Yield73%
Solvent System (TLC)n-Hexane:Ethyl Acetate (1:3)

Alkylation to Form Ethyl [(1-Methyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetate

The thiol group of 1-methyl-1H-benzimidazole-2-thiol is alkylated with ethyl chloroacetate to introduce the acetohydrazide precursor.

Reaction Conditions and Procedure

A solution of 1-methyl-1H-benzimidazole-2-thiol (4.5 g, 0.03 mol) and potassium hydroxide (1.68 g, 0.03 mol) in ethanol (60 mL) is heated to 78–80°C. Ethyl chloroacetate (3.66 mL, 0.03 mol) is added dropwise, and the mixture is stirred at 25–30°C for 18 hours. The product is precipitated by ice-water quenching, filtered, and recrystallized from ethanol to yield ethyl [(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate (62.25% yield, m.p. 105°C).

Table 2: Physicochemical Properties of Ethyl [(1-Methyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetate

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂S
Melting Point105°C
Yield62.25%
Solvent System (TLC)n-Hexane:Ethyl Acetate (1:3)

Hydrazinolysis to Form 2-[(1-Methyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetohydrazide

The ethyl ester undergoes hydrazinolysis to yield the acetohydrazide intermediate.

Reaction Conditions and Procedure

Ethyl [(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate (4 g, 0.004 mol) is refluxed with hydrazine hydrate (6 mL, 0.01 mol) in ethanol (60 mL) for 6 hours. The reaction mixture is cooled, and the product is crystallized by ice-water quenching. Recrystallization from ethanol affords 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (60–70% yield, m.p. 180–185°C).

Table 3: Physicochemical Properties of 2-[(1-Methyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetohydrazide

PropertyValue
Molecular FormulaC₉H₁₁N₄OS
Melting Point180–185°C
Yield60–70%
Solvent System (TLC)n-Hexane:Ethyl Acetate (1:3)

Condensation with 4-Hydroxy-3,5-Dimethoxybenzaldehyde

The final step involves condensation of the hydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde to form the target hydrazone.

Reaction Conditions and Procedure

A mixture of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (0.01 mol) and 4-hydroxy-3,5-dimethoxybenzaldehyde (0.01 mol) in ethanol (50 mL) containing glacial acetic acid (2 mL) is refluxed for 8 hours. The product is filtered and recrystallized from ethanol to yield N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (65–75% yield, m.p. 210–215°C).

Table 4: Physicochemical Properties of the Target Compound

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₅S
Molecular Weight424.45 g/mol
Melting Point210–215°C
Yield65–75%

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include ν(N-H) at 3352 cm⁻¹, ν(C=O) at 1666 cm⁻¹, and ν(C-S) at 672 cm⁻¹.

  • ¹H NMR : Signals at δ 2.5 (s, 3H, N-CH₃), δ 3.8 (s, 6H, OCH₃), and δ 8.1 (s, 1H, CH=N).

Chromatographic Purity

Thin-layer chromatography (TLC) in n-hexane:ethyl acetate (1:3) confirms homogeneity, with Rf = 0.62.

Optimization and Scalability

Critical Parameters

  • Temperature : Reflux conditions (78–80°C) maximize yield in alkylation and condensation steps.

  • Catalyst : Glacial acetic acid (2% v/v) enhances hydrazone formation efficiency.

  • Solvent : Ethanol balances reactivity and solubility while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can interfere with cellular signaling pathways, induce oxidative stress, and trigger apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Bioactivity Reference
Target Compound Benzimidazole-sulfanyl acetohydrazide 4-Hydroxy-3,5-dimethoxyphenyl, 1-methylbenzimidazole ~415.44* Not explicitly reported (structural focus)
2-[(4-Hydroxy-3,5-dimethylbenzyl)sulfanyl]-N'-(2-nitrobenzylidene)acetohydrazide Acetohydrazide 4-Hydroxy-3,5-dimethylbenzyl, 2-nitrobenzylidene 373.43 Antimicrobial (inferred from analogues)
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzimidazole-benzohydrazide Varied benzylidene groups (e.g., 4-chloro, 4-nitro) ~380–420 Moderate anti-inflammatory activity
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine Triazole-hydrazine 4-Nitrophenyl, phenyl ~354.35 Anticancer (structural analogy)
2-([4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxy)phenyl]acetohydrazide Triazole-sulfanyl acetohydrazide 4-Ethyl-5-(4-methoxyphenyl)triazole, 4-hydroxy-3,5-dimethoxyphenyl ~513.56 Unreported (structural focus)

*Calculated based on molecular formula.

Key Observations:

Benzimidazole vs. Triazole-based compounds (e.g., ) often display enhanced metabolic stability due to their aromatic heterocyclic nature .

Substituent Impact on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : Nitro-substituted derivatives (e.g., 2-nitrobenzylidene in ) show enhanced antimicrobial activity compared to methoxy or hydroxy groups, likely due to increased electrophilicity .
  • Methoxy/Hydroxy Groups : The 4-hydroxy-3,5-dimethoxyphenyl group in the target compound may improve solubility via hydrogen bonding while retaining π-π stacking interactions with biological targets .

Pharmacological and Crystallographic Comparisons

Anti-Inflammatory Activity:

Compounds like 2-[(1H-benzimidazol-2-yl methyl)sulfanyl]-N4-(phenylmethylidene)acetohydrazides () showed moderate anti-inflammatory activity in carrageenan-induced edema models (~30–45% inhibition at 50 mg/kg). This suggests that the benzimidazole-sulfanyl scaffold is pharmacologically relevant, though the target compound’s dimethoxyphenyl group may modulate potency .

Crystallographic Insights:

  • The E-configuration in hydrazide derivatives (e.g., ) ensures optimal alignment for intramolecular hydrogen bonds (e.g., N–H···O), stabilizing the crystal lattice. Similar interactions are expected in the target compound .

Biological Activity

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H26N4O4SC_{26}H_{26}N_{4}O_{4}S with a molecular weight of approximately 486.57 g/mol. Its structure features a hydrazide moiety linked to a substituted benzimidazole and a methoxyphenyl group, which are key to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study involving various cancer cell lines demonstrated that it induces apoptosis through the activation of the p53 pathway. The compound was tested against several cancer types, including leukemia and solid tumors, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
EU-1 (Leukemia)0.3Induction of apoptosis via p53 activation
NB-1643 (Neuroblastoma)0.5 - 1.2Inhibition of cell growth and colony formation
SHEP1 (Neuroblastoma)0.4Induction of caspase activity

The compound's mechanism involves dual inhibition of MDM2 and XIAP, which are critical for cancer cell survival. By disrupting the interaction between MDM2 and p53, the compound enhances the expression of pro-apoptotic factors while inhibiting anti-apoptotic signals.

Study on Antiproliferative Effects

In a recent study, this compound was evaluated for its antiproliferative effects on various cancer cell lines using the WST assay. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Figure 1: Cell Viability Assay Results
Cell Viability Assay

Toxicity Assessment

Toxicity studies have shown that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal hematopoietic cells. Clonogenic assays indicated no significant reduction in colony-forming units (CFUs) for normal bone marrow cells treated with the compound compared to controls.

Q & A

Q. What are the key synthetic pathways and reaction optimizations for this compound?

The synthesis involves multi-step condensation and cyclization reactions. Critical steps include:

  • Hydrazone formation : Reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with acetohydrazide derivatives under reflux in ethanol or methanol, catalyzed by acetic acid to enhance yields .
  • Sulfanyl linkage introduction : Coupling the benzimidazole-thiol moiety via nucleophilic substitution, often using polar solvents like DMSO to improve solubility .
  • Optimization : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) and adjust pH/temperature to minimize side products .

Table 1: Representative Reaction Conditions

StepSolventCatalystTemperatureTime (h)Yield (%)Reference
Hydrazone formationEthanolAcetic acidReflux4–665–75
Benzimidazole couplingDMSONaOH60–80°C8–1250–60

Q. Which spectroscopic methods are critical for structural characterization?

  • 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm), hydrazide NH (δ 10–12 ppm), and methoxy groups (δ 3.8–4.0 ppm) in DMSO-d6 .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z ~460–500) and fragmentation patterns .

Q. How does the compound's solubility and stability affect experimental design?

  • Solubility : Poor in water but soluble in DMSO, DMF, or methanol. Pre-dissolve in DMSO for biological assays (<1% v/v to avoid cytotoxicity) .
  • Stability : Degrades under prolonged light exposure; store in amber vials at –20°C. Monitor purity via HPLC before critical experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) influence bioactivity?

  • The 4-hydroxy-3,5-dimethoxyphenyl group enhances hydrogen-bonding with biological targets (e.g., enzymes), while the 1-methylbenzimidazole moiety improves lipophilicity for membrane penetration .
  • Comparative studies : Replace methoxy with halogen substituents (e.g., Cl, Br) to assess changes in antimicrobial IC50 values .

Table 2: Functional Group Impact on Activity

SubstituentTarget InteractionBiological Effect (Example)Reference
4-hydroxy-3,5-dimethoxyHydrogen bonding with kinasesAnticancer activity (IC50: 12 µM)
1-methylbenzimidazoleHydrophobic pocket bindingEnhanced antifungal potency

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Discrepancies in IC50 may arise from varying assay conditions (e.g., serum concentration) .
  • Target validation : Perform knockdown/overexpression studies to confirm specificity for suspected targets (e.g., topoisomerase II) .

Q. What computational strategies predict the compound's interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., in kinases). The hydrazide moiety shows strong affinity for catalytic lysine residues .
  • MD simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of interactions .

Methodological Recommendations

  • Synthesis troubleshooting : If yields drop below 50%, re-crystallize intermediates from ethanol/water mixtures or switch to microwave-assisted synthesis for faster kinetics .
  • Data interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .

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